BenchChemオンラインストアへようこそ!

(3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Chiral building blocks Asymmetric synthesis Peptide mimetics

(3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 1344391-77-0) is a chiral, unnatural α-amino acid belonging to the tetrahydroisoquinoline-3-carboxylic acid (Tic) class, which serves as a conformationally constrained analog of phenylalanine (Phe). The compound features an (S)-configured stereocenter at the 3-position and a bromine substituent at the 6-position of the bicyclic scaffold.

Molecular Formula C10H10BrNO2
Molecular Weight 256.10 g/mol
Cat. No. B13898655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Molecular FormulaC10H10BrNO2
Molecular Weight256.10 g/mol
Structural Identifiers
SMILESC1C(NCC2=C1C=C(C=C2)Br)C(=O)O
InChIInChI=1S/C10H10BrNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m0/s1
InChIKeyABTKHLULIDKVRJ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: A Chiral Tic Building Block for Peptidomimetic and Medicinal Chemistry Procurement


(3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 1344391-77-0) is a chiral, unnatural α-amino acid belonging to the tetrahydroisoquinoline-3-carboxylic acid (Tic) class, which serves as a conformationally constrained analog of phenylalanine (Phe) [1]. The compound features an (S)-configured stereocenter at the 3-position and a bromine substituent at the 6-position of the bicyclic scaffold . Its primary role is as a versatile intermediate for asymmetric synthesis, particularly in the construction of peptidomimetic ligands and bioactive molecules where both absolute stereochemistry and the aryl halide handle for late-stage diversification are critical design elements .

Why Substituting (3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with Alternative Tic Analogs Compromises Synthetic Utility


Generic substitution of this building block with either its (3R)-enantiomer or the des-bromo analog fails because of two interdependent structural requirements. First, the (3S) absolute stereochemistry is essential for biological target engagement in downstream peptidomimetic ligands; prior art in Tic-based angiotensin-converting enzyme (ACE) inhibitors showed that the L-(S) configuration is required for potent inhibitory activity, and racemic or low-ee material (e.g., 50–85% ee from classical Pictet–Spengler reactions) produces inconsistent structure-activity relationships (SAR) [1]. Second, the 6-bromo substituent provides a unique synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) that enable late-stage diversification into aryl, alkynyl, or amino derivatives, a capability absent in the unsubstituted Tic scaffold and not directly interchangeable with 6-nitro or 6-amino analogs without additional synthetic steps and yield penalties [2].

Quantitative Differentiation Evidence for (3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Against Structural Comparators


Enantiomeric Excess (ee) and Optical Purity Versus Racemic and (3R)-Isomer Preparations

The commercial (3S)-enantiomer is supplied at ≥98% chemical purity with the (S)-configuration confirmed, yielding an enantiomeric excess (ee) of >96% assuming minimal racemization during storage . In contrast, the classical Pictet–Spengler synthesis of Tic derivatives from L-phenylalanine (the historical procurement route) yields material with optical purity of only 50–85% ee, accompanied by substantial racemization [1]. The (3R)-enantiomer (CAS 1344407-25-5) is separately available but would produce the opposite absolute configuration at the constrained amino acid residue, demonstrably abolishing or severely reducing biological activity in Tic-containing ACE inhibitors, where the L-(S) form is explicitly required for potency [1]. The quantitative consequence is that procurement of the racemate or the wrong enantiomer introduces a ≥50% mass fraction of inactive or antagonistic isomer, which directly confounds SAR interpretation and reduces assay sensitivity.

Chiral building blocks Asymmetric synthesis Peptide mimetics

Synthetic Diversification Capacity: 6-Br vs. 6-H Tic as a Cross-Coupling Handle

The aryl bromide at position 6 enables direct Suzuki, Sonogashira, Buchwald–Hartwig, and other Pd-catalyzed cross-coupling reactions for C–C and C–N bond formation, a synthetic capability completely absent in the parent (unsubstituted) Tic (6-H) [1]. In the synthetic methodology described by Ma and Mosberg (1999), 6-nitro-Tic was converted to 6-amino-Tic via catalytic hydrogenation (10% Pd/C, H₂), and the amino group was then transformed to iodo-Tic via a Sandmeyer reaction—a four-step sequence solely to install a halogen handle [2]. The 6-bromo derivative bypasses this entire sequence, providing the halogen directly in one building block. Quantitatively, a standard Suzuki coupling using the 6-Br Tic with phenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) has a typical reported yield range of 70–92% for analogous aryl bromide substrates, whereas the 6-H Tic undergoes no reaction under identical conditions (0% conversion) [1]. This represents an infinite fold-change in synthetic utility for diversification at this position.

Late-stage functionalization Cross-coupling Medicinal chemistry

Predicted Physicochemical Differentiation: Lipophilicity (clogP) of 6-Br vs. 6-Cl vs. 6-F vs. 6-H Tic Analogs

The bromine substituent at position 6 imparts distinct lipophilicity and electronic properties compared to other halogen or hydrogen substituents at the same position. Using ACD/Labs or ChemAxon predicted clogP values, (3S)-6-bromo-Tic shows a clogP of approximately 1.2–1.5, compared to 0.7–0.9 for 6-chloro-Tic, 0.3–0.5 for 6-fluoro-Tic, and approximately 0.2 for unsubstituted 6-H Tic [1]. This ~1.0–1.3 log unit increase in lipophilicity versus 6-H Tic translates to a theoretical 10–20× higher membrane permeability (estimated from the Hansch equation), which can be critical for optimizing blood-brain barrier penetration or cellular uptake of peptide-based inhibitors [1]. The 6-Br also has greater polarizability (atomic polarizability α ≈ 3.05 ų) than 6-Cl (α ≈ 2.18 ų), influencing halogen bonding interactions with protein targets—a parameter that is not captured by simple halogen bioisosterism [2]. These differences are predicted, not experimentally measured for the Tic scaffold in direct comparator assays, but are consistent with well-established halogen series SAR trends in medicinal chemistry.

Physicochemical properties Drug-likeness Bioisosteres

Acid Dissociation Constant (pKa) Differentiation at the Carboxylic Acid Moiety

The predicted pKa of the carboxylic acid group in (3S)-6-bromo-Tic is 2.08 ± 0.20, as calculated by ACD/Labs and reported on ChemicalBook . This value is slightly lower (more acidic) than that of the unsubstituted (S)-Tic, which has a predicted pKa of approximately 2.3–2.5 for the carboxylic acid, due to the electron-withdrawing inductive effect (-I) of the bromine substituent transmitted through the aromatic ring [1]. A lower pKa means a greater fraction of the carboxylate anion form at physiological pH (7.4), which can influence peptide coupling efficiency (EDC/HOBt or HATU-mediated amide bond formation) and aqueous solubility. Quantitatively, at pH 7.4, the 6-Br Tic is approximately 99.9995% ionized (carboxylate) versus 99.998% for 6-H Tic—a minor but potentially meaningful difference for applications requiring precise control of ionization state in bioconjugation or metal chelation contexts.

Ionization state Peptide coupling Solubility

Optimal Procurement and Deployment Scenarios for (3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid


Asymmetric Synthesis of Peptidomimetic Opioid or ACE Inhibitor Ligands Requiring Defined (S)-Configuration

When designing Tic-containing peptide ligands where the (S)-stereochemistry at the constrained amino acid residue is a known determinant of target binding, procurement of the pre-resolved (3S)-enantiomer at >96% ee eliminates the need for chiral HPLC separation of racemic synthetic intermediates. This is supported by the documented 50–85% ee of classical Pictet–Spengler products, which would necessitate additional resolution steps and cause significant yield loss [1]. The bromine handle remains available for orthogonal late-stage modification if required.

Diversity-Oriented Synthesis and Library Construction via Pd-Catalyzed Cross-Coupling at the 6-Position

For medicinal chemistry campaigns requiring rapid exploration of 6-aryl or 6-alkynyl SAR around the Tic core, the 6-Br building block enables direct diversification without the multi-step nitro→amino→iodo sequence described in the literature [2]. This is the primary synthetic advantage over unsubstituted Tic, which offers no comparable functionalization handle. Typical Suzuki coupling yields of 70–92% for aryl bromides make it suitable for parallel synthesis and library production [3].

Comparative Halogen SAR Studies on Lipophilicity-Modulated Target Engagement

In programs where the lipophilicity (LogP) of the amino acid building block is a critical optimization parameter—such as tuning blood-brain barrier penetration for CNS targets—the 6-Br Tic provides a predicted clogP increase of ~1.0–1.3 log units over 6-H Tic and ~0.5–0.6 over 6-Cl Tic, enabling systematic exploration of halogen effects on permeability and target binding [4]. This scenario leverages the quantitative physicochemical differentiation evidence to guide procurement decisions over alternative 6-halo or 6-H Tic analogs.

Bioconjugation and Metal-Organic Framework (MOF) Linker Chemistry Exploiting the Aryl Bromide and Carboxylic Acid Dual Functionality

The combination of a free carboxylic acid (for amide/ester conjugation) and an aryl bromide (for click-type or cross-coupling ligation) in a single, chirally pure building block makes this compound suitable for constructing bifunctional linkers in chemoproteomics probes, fluorescent sensors, or MOF nodes. The modest pKa shift (predicted 2.08 vs. 2.3–2.5 for 6-H Tic, ) may influence metal coordination geometry in MOF applications where carboxylate pKa affects node formation kinetics.

Quote Request

Request a Quote for (3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.